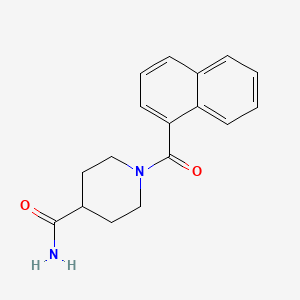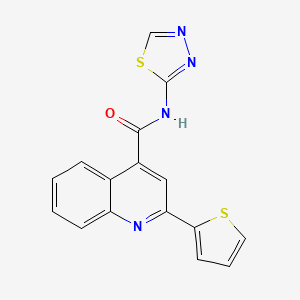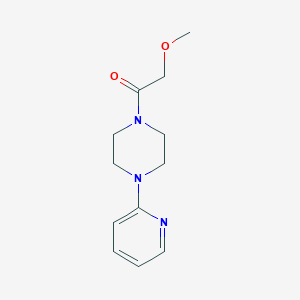
2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide, also known as CMMPA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CMMPA belongs to the class of acrylamide derivatives and is known to exhibit potent biological activities.
作用機序
The mechanism of action of 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in cancer cell growth and inflammation. 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. It has also been found to inhibit the activity of histone deacetylases, which play a role in gene expression and cancer cell growth.
Biochemical and Physiological Effects:
2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the expression of certain genes that are involved in cancer cell growth and survival. In addition, 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide has been found to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. These effects suggest that 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide may have potential therapeutic applications in the treatment of cancer and inflammatory diseases.
実験室実験の利点と制限
One advantage of 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide is its relative ease of synthesis and high purity. It has also been found to exhibit potent biological activities at low concentrations, making it a promising candidate for further study. However, one limitation of 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide.
将来の方向性
There are several future directions for the study of 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide. One area of interest is its potential as a cancer therapy. Further research is needed to determine its efficacy in vivo and its potential side effects. Another area of interest is its anti-inflammatory properties. 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, more research is needed to fully understand the mechanism of action of 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide and its potential interactions with other drugs.
合成法
The synthesis of 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide involves the reaction of 4-methoxy-3-methylbenzaldehyde with malononitrile and ammonium acetate in the presence of acetic acid. The resulting intermediate is then reacted with N-phenylacrylamide to yield 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide. The process is relatively simple and yields a high purity product.
科学的研究の応用
2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylacrylamide has been shown to inhibit the replication of the hepatitis C virus, making it a promising candidate for the treatment of viral infections.
特性
IUPAC Name |
(E)-2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-10-14(8-9-17(13)22-2)11-15(12-19)18(21)20-16-6-4-3-5-7-16/h3-11H,1-2H3,(H,20,21)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYHFOBZWXMHLL-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(4-methoxy-3-methylphenyl)-N-phenylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine](/img/structure/B5854731.png)

![1-isopropyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5854754.png)


![ethyl 4-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}benzoate](/img/structure/B5854765.png)
![N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide](/img/structure/B5854769.png)
![N-(5-methyl-3-isoxazolyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5854771.png)
![N-(2-furylmethyl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide](/img/structure/B5854792.png)

![N-allyl-3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5854814.png)
![N-(3-chlorophenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5854827.png)

![3,4-dimethoxybenzaldehyde [3-allyl-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5854838.png)